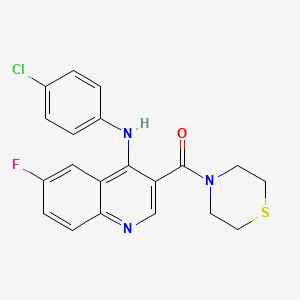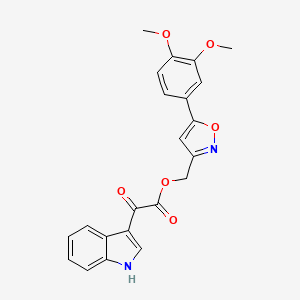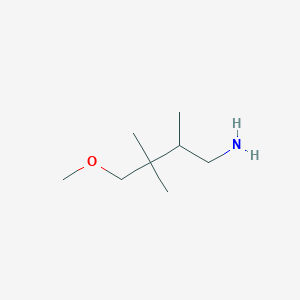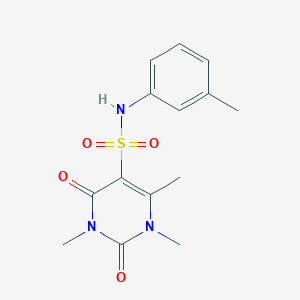
(4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and molecular weight. It may also include its physical appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with starting materials undergoing various transformations to yield the final product. The synthesis is usually optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. Techniques used might include NMR, IR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Characterization
Research on similar heterocyclic compounds, such as the synthesis and characterization of novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl analogs, has been conducted. These studies involve detailed analysis through UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The theoretical studies, including density functional theory (DFT) calculations, provide insights into the structural and electronic properties of these compounds. Additionally, molecular docking studies aim to understand their antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Shahana & Yardily, 2020).
Antimicrobial Activity Studies
Compounds structurally related to (4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone have been evaluated for their antimicrobial properties. For instance, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, synthesized through specific condensation processes, has shown distinct inhibition on the proliferation of various cancer cell lines, indicating its potential as an antitumor agent. Such findings underscore the broader relevance of these compounds in medical research, particularly in developing new treatments for infectious diseases and cancer (Zhi-hua Tang & W. Fu, 2018).
Fluorogenic Labeling for Biomedical Analysis
In the realm of analytical chemistry, similar compounds have been employed as fluorogenic labeling reagents for amino acids in pharmaceuticals. The use of phanquinone, for example, has been explored for pre-column derivatization, leading to efficient separation and detection of amino acid derivatives in high-performance liquid chromatography (HPLC) with fluorescence detection. This technique is valuable for the quality control of pharmaceutical products, demonstrating the application of such compounds in enhancing analytical methodologies for biomedical analysis (R. Gatti et al., 2004).
Catalytic Reduction Studies
Research has also explored the catalytic reduction capabilities of related compounds, such as the use of ruthenium-catalyzed reductions involving chloro or nitro substituents. These studies contribute to the broader understanding of chemical reactions and catalysis, with implications for industrial synthesis processes, pharmaceutical compound development, and the production of materials with reduced environmental impact (Yoshihisa Watanabe et al., 1984).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(4-chloroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3OS/c21-13-1-4-15(5-2-13)24-19-16-11-14(22)3-6-18(16)23-12-17(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJBHFIAUFCWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2758863.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclohexylethanol](/img/structure/B2758868.png)

![N-(3-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2758871.png)

![1-(5-(3-Chlorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2758874.png)

![2-Chloro-N-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]acetamide](/img/structure/B2758876.png)




![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2758883.png)
